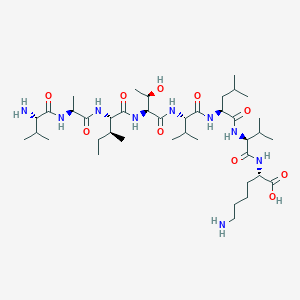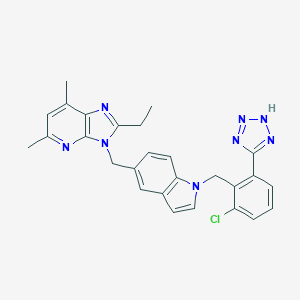
3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It was developed by Takeda Pharmaceuticals and is currently undergoing clinical trials for the treatment of various cancers and autoimmune diseases.
Wirkmechanismus
3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine inhibits the activity of BTK, ITK, and JAK3 kinases, which are involved in the signaling pathways of immune cells. Inhibition of these kinases leads to the suppression of immune cell proliferation and cytokine production. 3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine has been shown to induce cell death in cancer cells and inhibit tumor growth in animal models.
Biochemische Und Physiologische Effekte
3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine has been shown to inhibit B-cell receptor signaling, which is essential for the survival and proliferation of B-cell lymphomas. It also inhibits the production of pro-inflammatory cytokines, such as IL-6 and TNF-alpha, which are involved in the pathogenesis of autoimmune diseases. 3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine is its specificity for BTK, ITK, and JAK3 kinases, which reduces the likelihood of off-target effects. However, its potency and efficacy may vary depending on the type of cancer or autoimmune disease being treated. In addition, the synthesis of 3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine is a complex process that requires expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for the research and development of 3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine. One direction is to investigate its potential for combination therapy with other drugs, such as chemotherapy or immune checkpoint inhibitors. Another direction is to explore its efficacy in treating other types of cancers and autoimmune diseases. Further research is also needed to better understand its mechanism of action and potential side effects.
In conclusion, 3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine is a promising small molecule inhibitor that targets protein kinases involved in immune cell function and proliferation. Its specificity and potency make it a potential candidate for the treatment of various cancers and autoimmune diseases. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine involves several steps, including the reaction of 2-tetrazol-5-yl-6-chlorobenzylamine with indole-5-carboxaldehyde, followed by the reaction of the resulting imine with 5,7-dimethyl-2-ethylimidazo[4,5-b]pyridine-3-carbaldehyde. The final product is obtained through a reduction and deprotection reaction. The synthesis of 3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine has shown promising results in preclinical studies for the treatment of various cancers, including B-cell lymphomas, chronic lymphocytic leukemia, and multiple myeloma. It has also shown potential for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. 3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine targets several protein kinases, including BTK, ITK, and JAK3, which are involved in the regulation of immune cell function and proliferation.
Eigenschaften
CAS-Nummer |
145303-66-8 |
|---|---|
Produktname |
3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine |
Molekularformel |
C27H25ClN8 |
Molekulargewicht |
497 g/mol |
IUPAC-Name |
3-[[1-[[2-chloro-6-(2H-tetrazol-5-yl)phenyl]methyl]indol-5-yl]methyl]-2-ethyl-5,7-dimethylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C27H25ClN8/c1-4-24-30-25-16(2)12-17(3)29-27(25)36(24)14-18-8-9-23-19(13-18)10-11-35(23)15-21-20(6-5-7-22(21)28)26-31-33-34-32-26/h5-13H,4,14-15H2,1-3H3,(H,31,32,33,34) |
InChI-Schlüssel |
OVQDHXZVUKADSJ-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(N1CC3=CC4=C(C=C3)N(C=C4)CC5=C(C=CC=C5Cl)C6=NNN=N6)N=C(C=C2C)C |
Kanonische SMILES |
CCC1=NC2=C(N1CC3=CC4=C(C=C3)N(C=C4)CC5=C(C=CC=C5Cl)C6=NNN=N6)N=C(C=C2C)C |
Andere CAS-Nummern |
145303-66-8 |
Synonyme |
3-((N-(2-tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine 3-TCIM-5,7-DEIP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B133478.png)
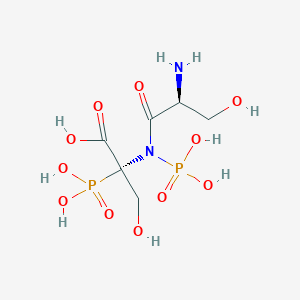
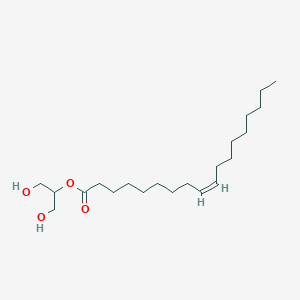
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]methyl acetate](/img/structure/B133482.png)
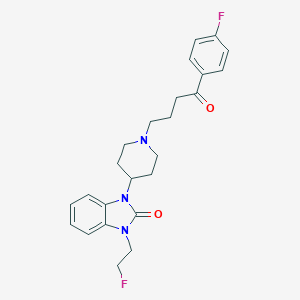
![Furo[3,2-c]pyridin-2-ylmethanamine](/img/structure/B133487.png)
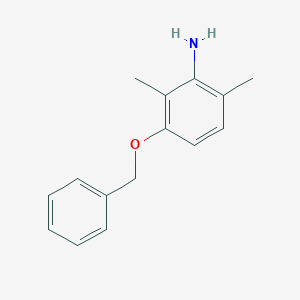
![(1S,22S,25S,28R,31R,42S)-22-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-34-chloro-25-(3,5-dihydroxyphenyl)-38,51-dihydroxy-23,26,29,44,46-pentaoxo-7,36-dioxa-18,24,27,30,43,45-hexazanonacyclo[29.13.2.23,6.232,35.18,12.113,17.137,41.010,28.016,20]tripentaconta-3(53),4,6(52),8,10,12(51),13(50),14,16,19,32,34,37,39,41(47),48-hexadecaene-42-carboxylic acid](/img/structure/B133501.png)
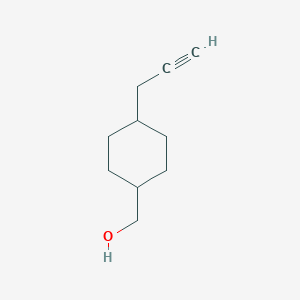
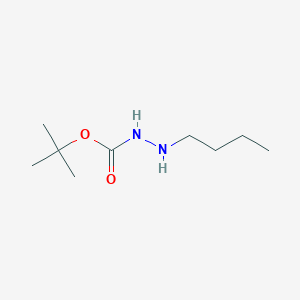
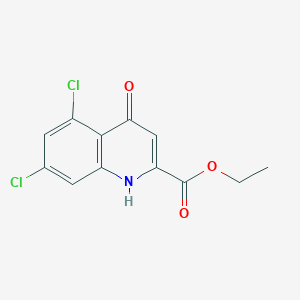
![N-[2,6-Dimethyl-3-(phenylmethoxy)phenyl]-acetamide](/img/structure/B133507.png)

